molecular formula C18H14ClNOS2 B15033739 (5Z)-5-[(2-chlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(2-chlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B15033739
M. Wt: 359.9 g/mol
InChI Key: DUEGRVQPRDVSDS-WJDWOHSUSA-N
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Description

(5Z)-5-[(2-chlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a phenylethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-chlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2-chlorobenzaldehyde with 3-(1-phenylethyl)-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-chlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidinone derivatives with reduced sulfur functionalities.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted thiazolidinone derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents such as dimethylformamide or acetonitrile, with or without a catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and various substituted thiazolidinone compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and antidiabetic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-chlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It may inhibit key enzymes involved in various biological processes, such as proteases or kinases.

    Modulating Receptors: The compound can interact with cellular receptors, altering signal transduction pathways and cellular responses.

    Inducing Apoptosis: In cancer cells, it may induce programmed cell death (apoptosis) by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents.

    Thiazolidinones: Other derivatives of thiazolidinone with varying substituents and biological activities.

Uniqueness

(5Z)-5-[(2-chlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of a chlorophenyl group and a phenylethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H14ClNOS2

Molecular Weight

359.9 g/mol

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14ClNOS2/c1-12(13-7-3-2-4-8-13)20-17(21)16(23-18(20)22)11-14-9-5-6-10-15(14)19/h2-12H,1H3/b16-11-

InChI Key

DUEGRVQPRDVSDS-WJDWOHSUSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S

Origin of Product

United States

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